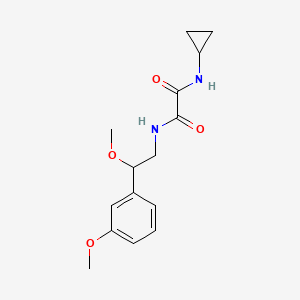
(1S,2S)-1-Methyl-2-((pyridin-2-ylmethyl)amino)cyclobutan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2S)-1-Methyl-2-((pyridin-2-ylmethyl)amino)cyclobutan-1-ol, also known as MPA-CB1, is a novel small molecule that has been studied for its potential applications in scientific research. It is a cyclobutane derivative that was synthesized in a two-step process involving the reaction of 1-methyl-2-pyridin-2-ylmethylamine and cyclobutan-1-ol. MPA-CB1 has been studied for its biochemical and physiological effects, as well as its potential applications in laboratory experiments.
Applications De Recherche Scientifique
Photocycloaddition Reactions
One area of application involves the use of similar compounds in photocycloaddition reactions. For instance, a study by Hu et al. (2015) discusses a Zn(II) coordination polymer that undergoes a photodimerization reaction upon exposure to UV light. This process results in the formation of a 2D coordination polymer with intriguing in situ thermal isomerization properties. Such reactions are essential for synthesizing multifunctional Metal-Organic Frameworks (MOFs) with applications in luminescence sensing and dye adsorption (Hu et al., 2015).
Synthesis of Cyclic γ-Aminobutyric Acid Analogues
The compound's framework has been utilized in the synthesis of cyclic γ-aminobutyric acid (GABA) analogues. Petz et al. (2019) report on the construction of 4-substituted 2-(pyrrolidine-3-yl)acetic acid derivatives, employing intermolecular [2+2]-photocycloaddition as a key step. Such compounds have potential applications in medicinal chemistry due to their structural relation to GABA (Petz et al., 2019).
Gold-Catalyzed Cycloisomerizations
Gold-catalyzed cycloisomerizations of ene-ynamides, leading to compounds with cyclobutanone or methanopyrrolidine subunits, have been studied by Couty et al. (2009). This process highlights the synthetic versatility of cyclobutane-containing compounds in creating complex structures under mild conditions (Couty et al., 2009).
Investigation of Schiff Base Ligands
In another study, Keypour et al. (2015) explore the formation of Cu(II) complexes with Schiff base ligands derived from unsymmetrical tripodal amines. The research examines how arm length and molecular interactions influence the complexation process, which is critical for understanding the coordination chemistry of copper and its potential applications in catalysis and material science (Keypour et al., 2015).
Synthesis of Functionalized Ligands and Complexes
Additionally, the synthesis of unsymmetrical N-functionalized triazacyclononane ligand and its Cu(II) complex is discussed by Roger et al. (2014). This work showcases the preparation and characterization of complexes with potential applications in catalysis and molecular recognition (Roger et al., 2014).
Propriétés
IUPAC Name |
(1S,2S)-1-methyl-2-(pyridin-2-ylmethylamino)cyclobutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-11(14)6-5-10(11)13-8-9-4-2-3-7-12-9/h2-4,7,10,13-14H,5-6,8H2,1H3/t10-,11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOWHMZCQUZFQCK-QWRGUYRKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC1NCC2=CC=CC=N2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CC[C@@H]1NCC2=CC=CC=N2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

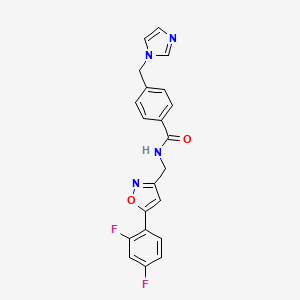
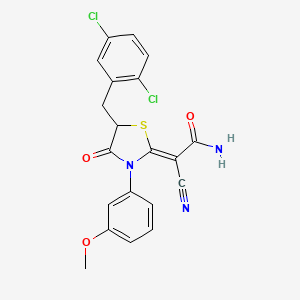
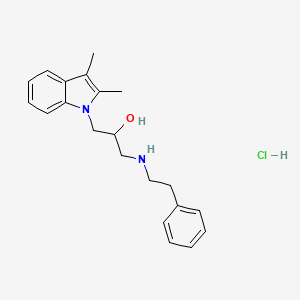
![tert-Butyl N-[1-(4-methoxyphenyl)cyclopropyl]carbamate](/img/structure/B2893761.png)
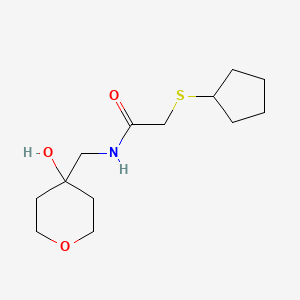
![tert-butyl N-[2-(prop-2-enamido)ethyl]carbamate](/img/structure/B2893764.png)
![N-(4-fluoro-2-methylphenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2893765.png)
![2-{[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]methyl}-6-cyclopropyl-2,3-dihydropyridazin-3-one](/img/structure/B2893766.png)
![4-{4-[4-(Trifluoromethyl)benzoyl]piperazino}benzenecarbonitrile](/img/structure/B2893768.png)
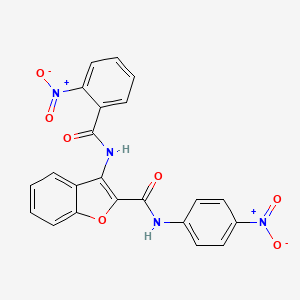
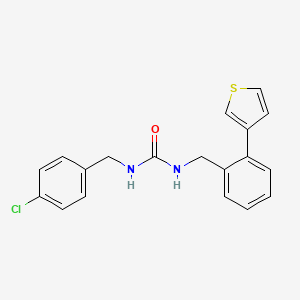
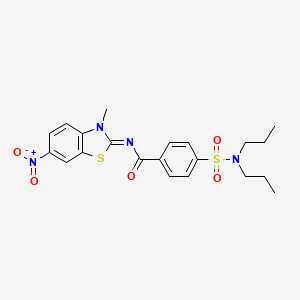
![N-[[6-(Trifluoromethyl)pyridin-3-yl]methyl]prop-2-enamide](/img/structure/B2893774.png)
